Clofibric acid acyl-b-D-glucuronide

Description

The exact mass of the compound (2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Clofibric acid acyl-b-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clofibric acid acyl-b-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

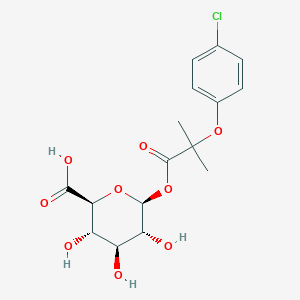

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJVUUVMVSSIGZ-HNRZYHPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992801 | |

| Record name | 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72072-47-0 | |

| Record name | Clofibryl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072072470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular structure of clofibric acid acyl-b-D-glucuronide

Molecular Structure and Characterization of Clofibric Acid Acyl- -D-Glucuronide

Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Core Directive: The Technical Imperative

This guide addresses the structural integrity, chemical reactivity, and analytical characterization of clofibric acid acyl-

For drug development professionals, the critical "need-to-know" is not just the static structure, but the dynamic instability of this molecule. At physiological pH, CF-G undergoes intramolecular acyl migration, converting from the pharmacologically inactive 1-O-

This guide provides the structural data, reaction mechanisms, and experimental protocols necessary to synthesize, stabilize, and analyze CF-G in a research setting.

Molecular Structure & Stereochemistry[1][2]

Chemical Identity[1][3]

-

IUPAC Name: (2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[1][2]

-

Common Name: Clofibric acid acyl-

-D-glucuronide[1][2][3] -

Molecular Formula: C

H

Structural Features

The molecule consists of the aglycone clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) linked to D-glucuronic acid via an ester bond at the anomeric carbon (C1).[1]

-

Linkage Type: Ester (Acyl) linkage.[1] This is distinct from ether glucuronides (linked via hydroxyl groups) and is the source of the molecule's electrophilic reactivity.

-

Anomeric Configuration:

-configuration. The ester bond is equatorial, which is confirmed by -

Aglycone Moiety: The gem-dimethyl group alpha to the carbonyl creates steric bulk, yet clofibric acid glucuronide remains more labile than gemfibrozil glucuronide due to the electron-withdrawing effect of the p-chlorophenoxy group, which increases the electrophilicity of the carbonyl carbon.

Chemical Reactivity: The Mechanism of Instability

The defining characteristic of CF-G is its instability at physiological pH (7.4). Understanding this mechanism is essential for accurate bioanalysis and toxicity assessment.

Acyl Migration

Under neutral or basic conditions, the acyl group migrates from the anomeric oxygen (C1) to the hydroxyl groups at C2, C3, and C4.[4] This is a base-catalyzed intramolecular transesterification.[1]

-

Step 1: The hydroxyl group at C2 attacks the ester carbonyl at C1, forming a transient ortho-acid intermediate.

-

Step 2: The bond cleaves, transferring the clofibryl group to O2.

-

Consequence: The resulting 2-, 3-, and 4-isomers are resistant to

-glucuronidase hydrolysis but are highly reactive toward nucleophiles (proteins).[1]

Hydrolysis

Competing with migration is simple hydrolysis, where water attacks the ester bond, releasing free clofibric acid and glucuronic acid.

Visualization of Reactivity Pathways

Caption: Metabolic formation of clofibric acid acyl glucuronide and subsequent degradation pathways leading to protein adducts.

Analytical Characterization

Reliable identification requires specific spectral fingerprints.

Nuclear Magnetic Resonance ( H NMR)

The anomeric proton (H-1) is the diagnostic signal.

| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| H-1 (Anomeric) | 5.60 – 5.80 | Doublet (d) | 7.0 – 9.0 | |

| Aromatic (Aglycone) | 6.80 – 7.30 | Multiplet | - | 4-Chlorophenoxy ring |

| Methyls (Aglycone) | 1.40 – 1.60 | Singlet (s) | - | gem-Dimethyl group |

| Sugar Protons (H2-H5) | 3.40 – 4.00 | Multiplet | - | Glucuronic acid ring |

Note: Shifts are solvent-dependent (typically reported in D

Mass Spectrometry (LC-MS/MS)

Analysis is typically performed in negative ion mode (ESI-).[1]

-

Precursor Ion: [M-H]

at m/z 389 (for -

Characteristic Fragmentation:

MRM Transition: 389

Experimental Protocols

Protocol: Enzymatic Synthesis of CF-G

Why Enzymatic? Chemical synthesis (Koenigs-Knorr) is difficult due to the lability of the acyl bond. Enzymatic synthesis using liver microsomes is milder and yields the biologically relevant

Materials:

-

Rat or Human Liver Microsomes (RLM/HLM).[1]

-

Uridine 5'-diphosphoglucuronic acid (UDPGA).[1]

-

Alamethicin (pore-forming peptide to activate microsomes).[1]

-

Magnesium chloride (MgCl

).[1]

Workflow:

-

Activation: Incubate microsomes (1 mg protein/mL) with alamethicin (50 µg/mg protein) on ice for 15 min.

-

Incubation Mix: Prepare 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl

.[1] -

Substrate Addition: Add Clofibric acid (250 µM final) and activated microsomes.

-

Start Reaction: Initiate by adding UDPGA (5 mM final).

-

Incubation: Shake at 37°C for 2-4 hours.

-

Quenching: Stop reaction with ice-cold acetonitrile containing 1% formic acid. Crucial: Acidification stabilizes the acyl glucuronide.

-

Purification: Centrifuge (10,000 x g, 10 min) and purify supernatant via Solid Phase Extraction (SPE) or semi-prep HPLC.

Protocol: Stability Testing (Half-Life Determination)

Objective: Determine

-

Preparation: Dissolve purified CF-G in DMSO.

-

Incubation: Spike into 100 mM phosphate buffer (pH 7.4) at 37°C. Final concentration: 10 µM.

-

Sampling: Remove aliquots at

min. -

Quenching: Immediately mix with an equal volume of cold acetonitrile + 2% formic acid.

-

Analysis: Analyze via LC-MS/MS monitoring the disappearance of the 1-O-acyl peak and appearance of isomer peaks.

-

Calculation: Plot ln[Concentration] vs. time. Slope =

.

Implications for Drug Development[1]

The presence of clofibric acid acyl glucuronide has historically been associated with safety warnings, though clofibrate itself is largely withdrawn or restricted. The mechanism serves as a model for "Warning" category drugs in the FDA Safety Testing of Drug Metabolites (MIST) guidelines.

-

Protein Binding: The covalent binding to plasma proteins can lead to haptenization. If the immune system recognizes the drug-protein adduct as foreign, it may trigger hypersensitivity reactions.

-

Genotoxicity: Some studies suggest acyl glucuronides can cause DNA strand nicking, although the clinical relevance of this for clofibrate is debated compared to its peroxisome proliferation effects.

References

-

Mechanism of Acyl Glucuronide Reactivity Title: Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis Source:Angewandte Chemie International Edition URL:[Link][1]

-

Analytical Method for Acyl Glucuronides Title: Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers Source:Journal of Mass Spectrometry URL:[Link][1]

-

Toxicity and Protein Adducts Title: In vivo covalent binding of clofibric acid to human plasma proteins and rat liver proteins Source:Biochemical Pharmacology URL:[Link]

-

Stability and Isomerization Title: New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery Source:Drug Metabolism and Disposition URL:[Link]

-

Genotoxicity of Fibrate Glucuronides Title: Genotoxicity of acyl glucuronide metabolites formed from clofibric acid and gemfibrozil Source:Chemical Research in Toxicology URL:[Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. Clofibric Acid Acyl-β-D-glucuronide | CAS 72072-47-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. scispace.com [scispace.com]

- 5. mzCloud – Clofibric acid [mzcloud.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Predictions of stability in pharmaceutical preparations XIX: Stability evaluation and bioanalysis of clofibric acid esters by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Bioactivation and Elimination of Clofibrate: A Technical Guide

Executive Summary

This technical guide details the metabolic trajectory of clofibrate (ethyl-p-chlorophenoxyisobutyrate), a prodrug activated by rapid hydrolysis to clofibric acid and subsequently eliminated via glucuronidation. This pathway is critical for drug development professionals due to the formation of clofibryl-O-acyl glucuronide , a reactive metabolite capable of intramolecular rearrangement and covalent protein binding.

The following sections provide a mechanistic breakdown of the enzymatic steps, species-specific differences, and validated protocols for in vitro synthesis and bioanalysis.

Part 1: Prodrug Activation (Hydrolysis)

Clofibrate is an ethyl ester prodrug. Upon oral administration, it undergoes rapid and near-complete hydrolysis to its active metabolite, clofibric acid (p-chlorophenoxyisobutyric acid). This reaction is catalyzed by carboxylesterases (CES), primarily in the liver and intestinal mucosa, rendering the parent drug virtually undetectable in systemic circulation.

Enzymatic Mechanism

-

Primary Enzymes: Human Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2).[1][2][3][4]

-

Reaction Kinetics: The hydrolysis is rapid (

hour in plasma/liver homogenates), following Michaelis-Menten kinetics.

Pathway Visualization

Figure 1: Hydrolytic activation of clofibrate by hepatic and intestinal carboxylesterases.

Part 2: Phase II Conjugation (Glucuronidation)[6]

Once formed, clofibric acid is eliminated primarily via conjugation with glucuronic acid. Unlike many lipophilic drugs that undergo extensive Phase I oxidation (CYP450), clofibric acid is relatively resistant to oxidation in humans, making glucuronidation the rate-limiting elimination step.

The Conjugation Reaction[7]

-

Metabolite Formed: Clofibryl-1-O-acyl-glucuronide (also known as clofibric acid glucuronide).

-

Enzyme Isoforms:

-

UGT1A9: The dominant hepatic and renal isoform responsible for fibrate glucuronidation.

-

UGT2B7: Contributes to hepatic glucuronidation.[5]

-

-

Stereochemistry: Clofibric acid is achiral (dimethyl substitution at the

-carbon); therefore, the glucuronidation yields a single

Pathway Visualization

Figure 2: Phase II conjugation of clofibric acid mediated by UGT isoforms.

Part 3: The Acyl Glucuronide Safety Profile

The formation of an acyl glucuronide (AG) is a critical safety consideration. Unlike ether glucuronides, acyl glucuronides are chemically reactive electrophiles.

Reactivity Mechanisms[9][10]

-

Acyl Migration: Under physiological pH (7.4), the drug moiety migrates from the 1-O position to the 2-, 3-, and 4-positions of the glucuronic acid ring. These isomers are resistant to

-glucuronidase hydrolysis, complicating analytical quantification. -

Covalent Binding: The AG can react with nucleophilic residues (lysine, cysteine) on plasma proteins (e.g., albumin) via transacylation or glycation mechanisms, potentially leading to immune-mediated idiosyncrasies.

Interspecies Metabolic Differences

Researchers must exercise caution when extrapolating animal toxicity data to humans due to distinct elimination pathways.

| Feature | Humans/Primates | Rats/Rodents |

| Primary Elimination | Glucuronidation (>90%) | Oxidation (CYP450) |

| Major Metabolite | Clofibryl-acyl-glucuronide | Hydroxylated metabolites |

| Urinary Excretion | Conjugated acid | Free acid & oxidized forms |

| Implication | High exposure to reactive acyl glucuronide. | Lower exposure to reactive conjugate. |

Part 4: Experimental Protocols

Protocol 1: In Vitro Glucuronidation Assay (Microsomes)

Objective: Determine intrinsic clearance (

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant UGTs.

-

Substrate: Clofibric acid (1–500

M). -

Cofactor: UDP-glucuronic acid (UDPGA, 2–5 mM).

-

Critical Additive: Alamethicin (25

g/mg protein). Note: UGT active sites are luminal; alamethicin forms pores in the microsomal membrane to allow cofactor access without disrupting enzyme latency.

Step-by-Step Workflow:

-

Pre-incubation: Mix HLM (0.5 mg/mL), Tris-HCl buffer (pH 7.4),

(5 mM), and Alamethicin on ice for 15 mins. -

Substrate Addition: Add Clofibric acid and pre-warm to 37°C for 5 mins.

-

Initiation: Add UDPGA to start the reaction.

-

Incubation: Incubate at 37°C for 30–60 mins (ensure linear range).

-

Termination: Add ice-cold Acetonitrile (ACN) containing internal standard (e.g.,

-clofibric acid). -

Clarification: Centrifuge at 3000 x g for 10 mins. Collect supernatant for LC-MS/MS.

Protocol 2: LC-MS/MS Quantification

Objective: Quantify Clofibric Acid (CA) and Clofibric Acid Glucuronide (CAG).

Instrument Parameters:

-

Source: Electrospray Ionization (ESI), Negative Mode.

-

Transitions (MRM):

-

Clofibric Acid:

213 -

Clofibryl Glucuronide:

389

-

Chromatographic Conditions (Critical for AG Stability):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the acyl glucuronide).

-

Mobile Phase B: Acetonitrile.[6]

-

Gradient: 10% B to 90% B over 5-8 mins.

-

Precaution: Avoid ammonium acetate/bicarbonate buffers at pH > 6.0, as these accelerate acyl migration and hydrolysis of the glucuronide during analysis.

References

-

Metabolic Activation of Carboxylesterases

- Title: Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activ

- Source: MDPI (Molecules), 2008.

-

URL:[Link]

-

UGT Isoform Identification

-

Acyl Glucuronide Reactivity

- Title: Acyl glucuronide drug metabolites: toxicological and analytical implic

- Source: Clinical Pharmacology & Therapeutics / ClinPGx.

-

URL:[Link]

-

Species Differences

- Title: Species differences in the metabolic conjugation of clofibric acid and clofibrate in labor

- Source: Biochemical Journal, 1974 (Found

-

URL:[Link]

-

Analytical Methodology

- Title: Quantification of Glucuronide Metabolites in Biological M

- Source: InTechOpen / SciSpace.

-

URL:[Link]

Sources

- 1. The pharmacogenetics of carboxylesterases: CES1 and CES2 genetic variants and their clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. vliz.be [vliz.be]

- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 8. mdpi.com [mdpi.com]

chemical stability profile of clofibric acid acyl-b-D-glucuronide

An In-Depth Technical Guide to the Chemical Stability Profile of Clofibric Acid Acyl-β-D-Glucuronide

Foreword: A Senior Application Scientist's Perspective

In the field of drug metabolism and pharmacokinetics (DMPK), few classes of metabolites command as much attention and caution as acyl glucuronides. While glucuronidation is a primary detoxification pathway, the formation of an ester linkage with a carboxylic acid-containing drug, such as clofibric acid, yields a metabolite that is far from benign.[1][2][3] These molecules are inherently reactive, capable of undergoing complex intramolecular rearrangements and forming covalent bonds with endogenous macromolecules.[1][4][5][6]

This guide is designed not as a rigid academic review, but as a practical, in-depth resource for the bench scientist and drug development professional. My goal is to move beyond mere observation and delve into the causality of the chemical instability of clofibric acid acyl-β-D-glucuronide (clofibric acid AG). We will explore the "why" behind its reactivity, the critical factors that govern its degradation, and the robust experimental designs required to accurately characterize its profile. The protocols herein are presented as self-validating systems, providing the rationale needed to adapt and troubleshoot these methods for novel chemical entities. Understanding the stability of this specific metabolite provides a powerful case study for assessing the broader risks associated with the acyl glucuronide class.

Chapter 1: The Fundamental Chemistry of Acyl Glucuronide Instability

The stability—or lack thereof—of clofibric acid AG is rooted in the chemistry of its 1-O-acyl ester linkage. This bond is the focal point for two competing degradation pathways: intramolecular acyl migration and hydrolysis. The predominance of one pathway over the other is almost entirely dictated by pH.

Intramolecular Acyl Migration: The Dominant Pathway at Physiological pH

At physiological pH (≈7.4), the primary route of degradation for clofibric acid AG is a non-enzymatic, intramolecular rearrangement known as acyl migration.[1][4][5][7] In this process, the clofibryl group is transferred from its initial, metabolically formed position at the anomeric carbon (C-1) to the adjacent hydroxyl groups on the glucuronic acid ring, primarily at the C-2, C-3, and C-4 positions.[2] This reaction proceeds through a transient orthoacid ester intermediate and results in a complex equilibrium mixture of positional isomers.[8]

The causality for this reaction is entropic favorability and the nucleophilicity of the neighboring hydroxyl groups under neutral to basic conditions.[2] This rearrangement is of high toxicological concern because the resulting isomers are not substrates for β-glucuronidase, potentially leading to a longer in vivo residence time and greater opportunity for covalent binding.[2]

Hydrolysis: Cleavage to the Parent Aglycone

Hydrolysis is the chemical cleavage of the ester bond, which regenerates the parent drug, clofibric acid, and D-glucuronic acid.[1][9] This reaction pathway is highly dependent on pH. It is the predominant degradation route in acidic conditions (pH ≤ 4.0), where acyl migration is negligible.[9] The rate of hydrolysis is slowest in the pH range of 3.0-4.0, which is a critical consideration for the stabilization of analytical samples.[9] Hydrolysis also becomes significant under strongly alkaline conditions (pH > 11.0).[9]

Covalent Binding to Proteins: The Toxicological Endpoint

The electrophilic nature of the carbonyl carbon in the acyl group makes clofibric acid AG susceptible to nucleophilic attack by amino acid residues on proteins, such as the ε-amino group of lysine or the thiol group of cysteine.[1][2][10] This reaction forms a stable, covalent adduct, effectively binding the drug to the protein.[1][4][5] Such drug-protein adducts are believed to be a primary cause of idiosyncratic drug toxicities, as they can act as haptens, initiating an immune response, or alter the protein's function.[1][4] The rate of acyl migration is often correlated with the propensity for protein adduct formation, as the isomers are also reactive.[11]

Chapter 2: Critical Factors Governing Stability

The chemical stability of clofibric acid AG is not an intrinsic constant but is profoundly influenced by its chemical environment and molecular structure.

The Decisive Role of pH

As established, pH is the single most critical factor determining the fate of clofibric acid AG. An understanding of this relationship is paramount for designing stability studies and for ensuring the integrity of biological samples during analysis.[12]

| pH Range | Dominant Degradation Pathway | Rate of Degradation | Analytical Implication |

| 1.0 – 2.9 | Hydrolysis | Increasing as pH decreases | Acyl migration is suppressed. |

| 3.0 – 4.0 | Minimal Hydrolysis | Slowest degradation rate | Optimal range for sample stabilization.[9] |

| 4.1 – 6.0 | Hydrolysis & Acyl Migration | Rate increases with pH | Both pathways become significant. |

| 6.1 – 8.0 | Acyl Migration | Rapid degradation | Physiologically relevant; high risk of isomerization. |

| > 8.0 | Acyl Migration & Hydrolysis | Very rapid degradation | Both pathways are accelerated. |

The Influence of Temperature

The degradation of clofibric acid AG is an energy-dependent process. Consequently, reaction rates for both acyl migration and hydrolysis increase with temperature.[1][4][11] This underscores the absolute necessity of strict temperature control during sample handling and storage. Biological samples intended for the analysis of clofibric acid AG must be immediately cooled upon collection and stored at ultra-low temperatures (e.g., -80°C) to arrest chemical degradation and ensure accurate quantification.[1][12][13]

The Impact of the Aglycone Structure

The structure of the aglycone—clofibric acid itself—plays a key role in the reactivity of its glucuronide conjugate.[2] A comparison with gemfibrozil, another fibrate drug, is particularly insightful. Although both molecules feature two methyl groups on the α-carbon, the half-life of gemfibrozil AG is approximately six times longer than that of clofibric acid AG.[14]

This marked difference in stability is attributed to the powerful electron-withdrawing inductive effect of the para-chlorophenoxy group in clofibric acid.[14] This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon of the ester linkage, making it a more favorable target for nucleophilic attack during both acyl migration and hydrolysis. This is further evidenced by the lower pKa of clofibric acid (3.5) compared to gemfibrozil (4.7), which indicates a more electron-deficient carboxylic acid moiety.[14]

Chapter 3: Methodologies for Experimental Stability Assessment

Characterizing the stability profile of clofibric acid AG requires robust and carefully designed experimental protocols. The primary analytical tool for this task is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers the requisite sensitivity and specificity.[4][7] The principal analytical hurdle is achieving chromatographic separation of the parent 1-β-O isomer from the mixture of its C-2, C-3, and C-4 positional isomers, which are often isobaric and exhibit similar fragmentation patterns.[7][15][16]

Protocol: In Vitro Stability using an Authentic Standard

Causality & Self-Validation: This protocol directly measures the intrinsic chemical stability of the molecule under controlled, biomimetic conditions (pH 7.4, 37°C). The use of multiple time points and the linear regression of the log-transformed data provide an internal validation of first-order degradation kinetics. A poor correlation coefficient (R²) would indicate a deviation from this model, prompting investigation into experimental error or more complex degradation behavior.

Objective: To determine the first-order degradation half-life (t½) of a purified clofibric acid AG standard at physiological pH and temperature.

Materials & Reagents:

-

Clofibric Acid Acyl-β-D-glucuronide (authentic standard)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Calibrated 37°C water bath or incubator

-

LC-MS/MS system with a validated chromatographic method for isomer separation

Step-by-Step Procedure:

-

Preparation: Pre-warm the 0.1 M potassium phosphate buffer to 37°C. Prepare a stock solution of clofibric acid AG in a minimal amount of organic solvent (e.g., acetonitrile) and dilute it into the pre-warmed buffer to a final concentration of ~1-10 µM.

-

Initiation (t=0): Immediately upon addition of the AG to the buffer, vortex briefly and withdraw the first aliquot (e.g., 50 µL). This is the crucial zero time point.

-

Quenching: Immediately quench the t=0 aliquot by adding it to a tube containing a fixed volume of cold quenching solution (e.g., 100 µL of acetonitrile with 1% formic acid). The cold temperature and acidic pH immediately halt further degradation.[10] Vortex and place on ice or in a -20°C freezer.

-

Incubation & Sampling: Place the main incubation tube in the 37°C water bath. Withdraw subsequent aliquots at predetermined time points (e.g., 5, 15, 30, 60, 90, 120, and 240 minutes), quenching each one immediately as described in step 3.

-

Sample Processing: Once all time points are collected, centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated salts.

-

LC-MS/MS Analysis: Transfer the supernatants to autosampler vials and analyze using the LC-MS/MS method. Monitor the disappearance of the parent 1-β-O isomer.

-

Data Analysis: Plot the natural logarithm (ln) of the peak area of the 1-β-O isomer against time. The degradation rate constant (k) is the negative of the slope of the resulting line. Calculate the half-life using the equation: t½ = 0.693 / k .

Protocol: In Situ Biosynthesis and Stability Assessment

Causality & Self-Validation: This approach is indispensable when an authentic standard is unavailable, a common scenario in early drug discovery.[6][17][18] It couples the enzymatic formation of the metabolite with its subsequent chemical degradation in the same matrix. The self-validating principle lies in observing the expected profile: the formation and subsequent decay of the 1-β-O peak with the concomitant rise and fall of isomer peaks. This confirms both successful biosynthesis and the characteristic instability.

Objective: To generate clofibric acid AG in situ using human liver microsomes and subsequently assess its stability to provide a reliable rank-ordering of its reactivity.

Materials & Reagents:

-

Clofibric acid

-

Pooled Human Liver Microsomes (HLM)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Alamethicin (pore-forming agent)

-

Magnesium Chloride (MgCl₂)

-

All other reagents from Protocol 3.1

Step-by-Step Procedure:

-

Activation of Microsomes: Prepare a master mix in 0.1 M phosphate buffer (pH 7.4) containing HLM (final concentration 0.5-1 mg/mL) and alamethicin (final concentration ~50 µg/mL). Pre-incubate on ice for 15 minutes to ensure permeabilization of the microsomal membrane, which is essential for UDPGA to reach the UGT enzymes.[10]

-

Initiation of Biosynthesis: Add clofibric acid (final concentration ~10-20 µM) and MgCl₂ (final concentration ~5 mM) to the activated microsome mix. Pre-warm this mixture at 37°C for 3-5 minutes.

-

Start Reaction: Initiate the glucuronidation reaction by adding UDPGA (final concentration ~2-3 mM).[10]

-

Biosynthesis Incubation: Incubate the reaction at 37°C for a fixed period (e.g., 2 hours) to allow for the formation of clofibric acid AG.

-

Initiation of Stability Assay (t=0): After the 2-hour biosynthesis, withdraw the first aliquot. This serves as the t=0 point for the stability assessment. Quench immediately as described in Protocol 3.1.

-

Stability Incubation & Sampling: Continue to incubate the remaining reaction mixture at 37°C. Collect and quench subsequent time points as described in Protocol 3.1.

-

Analysis: Process and analyze the samples via LC-MS/MS. The data will show the disappearance of the biosynthesized 1-β-O isomer over time. Calculate the half-life as previously described. This method provides a highly relevant stability assessment, as the degradation occurs in a complex biological matrix.

Chapter 4: Interpreting Stability Data for Risk Assessment

The quantitative data derived from these stability assays are not merely academic; they form a critical input for toxicological risk assessment during drug development.

Quantitative Data Summary

The primary output of a stability experiment is the degradation half-life (t½). A shorter half-life indicates greater chemical reactivity.

Hypothetical Data Example:

| Time (min) | Peak Area (1-β-O Isomer) | ln(Peak Area) |

|---|---|---|

| 0 | 5,250,100 | 15.47 |

| 15 | 3,980,500 | 15.20 |

| 30 | 3,015,200 | 14.92 |

| 60 | 1,750,800 | 14.38 |

| 120 | 595,300 | 13.30 |

From a linear regression of ln(Peak Area) vs. Time, a slope (k) of -0.018 min⁻¹ is obtained. t½ = 0.693 / 0.018 min⁻¹ ≈ 38.5 minutes

A Framework for Risk Assessment

The stability profile is a key piece of a larger puzzle in assessing the potential for acyl glucuronide-mediated toxicity.

-

High Risk: A short degradation half-life (e.g., < 60 minutes) at physiological pH suggests that the metabolite is highly reactive and will rapidly isomerize in vivo. This rapid migration is strongly associated with a higher potential for covalent protein binding and subsequent toxicity.[11][19] Some discovery programs use a cutoff, such as >20% migration within a set time, to flag compounds as higher risk.[17][19]

-

Moderate Risk: Compounds with intermediate half-lives require further investigation. The overall exposure (AUC) of the acyl glucuronide becomes a critical factor. Even a moderately reactive metabolite can pose a risk if it is a major metabolic pathway and circulates at high concentrations.

-

Low Risk: A long half-life (e.g., many hours) indicates a relatively stable acyl glucuronide, lowering the concern for toxicity mediated by acyl migration and covalent binding.

It is crucial to remember that in vitro stability is a surrogate endpoint. While it is a powerful tool for flagging potential liabilities, it does not definitively prove in vivo toxicity, which is a complex, multifactorial process.[1][18] However, these data are essential for making informed decisions in lead optimization and candidate selection, guiding the development of safer medicines.

Conclusion

The chemical stability profile of clofibric acid acyl-β-D-glucuronide is characterized by a profound susceptibility to pH-dependent degradation, dominated by intramolecular acyl migration at physiological pH. Its reactivity is further enhanced by the electron-withdrawing nature of its aglycone structure. This inherent instability makes it a model compound for understanding the potential toxicological risks associated with the entire class of acyl glucuronide metabolites.

Accurate characterization of this profile is not optional; it is a prerequisite for reliable bioanalysis and a cornerstone of modern toxicological risk assessment.[12] The experimental workflows and interpretive frameworks detailed in this guide provide researchers, scientists, and drug development professionals with a validated system for assessing the stability of clofibric acid AG and, by extension, for interrogating other carboxylic acid-containing drug candidates. By understanding and quantifying this chemical liability early, we can better design and select drug candidates with an improved safety profile.

References

- Drug Acyl Glucuronides: Reactivity and Analytical Implic

- Drug Acyl Glucuronides: Reactivity and Analytical Implication | Request PDF.

- A new rapid in vitro assay for the assessment of the reactivity of acyl glucuronides. The American Society for Pharmacology and Experimental Therapeutics.

- Acyl glucuronide drug metabolites: toxicological and analytical implic

- The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Taylor & Francis Online.

- A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. PubMed.

- New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactiv

- A simple in vitro model to study the stability of acylglucuronides. PubMed.

- Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. PubMed.

- New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation.

- (PDF) New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation.

- Kinetic Analysis by HPLC−Electrospray Mass Spectrometry of the pH-Dependent Acyl Migration and Solvolysis as the Decomposition Pathways of Ifetroban 1-O-Acyl Glucuronide.

- 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. PubMed.

- 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay.

- Clofibric acid – Knowledge and References. Taylor & Francis Online.

- Quantification of Glucuronide Metabolites in Biological M

- Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers.

- Hepatic disposition of the acyl glucuronide 1-O-gemfibrozil-beta-D-glucuronide: effects of clofibric acid, acetaminophen, and acetaminophen glucuronide. PubMed.

- Acylglucuronide in alkaline conditions: Migration vs. hydrolysis.

- Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property rel

- Biodegradation of clofibric acid and identific

- NMR Spectroscopic and Theoretical Chemistry Studies on the Internal Acyl Migration Reactions of the 1-O-Acyl-β-d-glucopyranuronate Conjugates of 2-, 3-, and 4-(Trifluoromethyl)benzoic Acids.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. A simple in vitro model to study the stability of acylglucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]

- 12. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

- 19. researchgate.net [researchgate.net]

Technical Guide: Stability and Pharmacokinetics of Clofibric Acid Acyl-β-D-Glucuronide

Topic: Half-life of Clofibric Acid Acyl-β-D-Glucuronide in Human Plasma Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clofibric acid acyl-β-D-glucuronide (CA-glucuronide) is the primary Phase II metabolite of the hypolipidemic agent clofibrate. Unlike stable ether glucuronides, CA-glucuronide is a highly reactive 1-O-acyl glucuronide . In human plasma at physiological pH (7.4), it exhibits significant chemical instability, undergoing rapid hydrolysis and intramolecular acyl migration.

This guide details the kinetic parameters of this instability, the mechanisms driving its degradation, and the mandatory protocols for ex vivo stabilization. Failure to acidify plasma samples immediately upon collection leads to extensive back-conversion to the parent drug, resulting in severe bioanalytical errors (underestimation of the metabolite, overestimation of the parent).

Pharmacokinetics and Metabolic Context[1][2]

Metabolic Pathway

Clofibrate is an ethyl ester prodrug that is rapidly hydrolyzed by tissue and serum esterases to its active form, clofibric acid (p-chlorophenoxyisobutyric acid). In humans, clofibric acid is extensively conjugated by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7 , to form CA-glucuronide.

-

Excretion: Approximately 60–90% of a clofibrate dose is excreted in urine, predominantly as CA-glucuronide.

-

The "Futile Cycle": CA-glucuronide can be hydrolyzed back to clofibric acid in vivo (by β-glucuronidases) or ex vivo (chemical instability), creating a futile cycle of conjugation and deconjugation.

Elimination vs. Degradation Half-Life

It is critical to distinguish between the pharmacokinetic elimination half-life and the chemical stability half-life.

| Parameter | Value | Context |

| Elimination t½ (Parent) | 18 – 24 hours | Time for 50% clearance of clofibric acid from the body. |

| Elimination t½ (Metabolite) | Renal-dependent | Tracks formation rate; accumulates significantly in renal failure. |

| Degradation t½ (Ex Vivo) | < 2 hours (Est.) | Chemical stability in plasma at pH 7.4, 37°C. |

Chemical Instability: The Core Technical Challenge

Mechanism of Instability

Acyl glucuronides possess a reactive ester linkage between the drug's carboxylic acid and the C1 position of the glucuronic acid ring. At physiological pH, CA-glucuronide undergoes two competing degradation pathways:

-

Hydrolysis: The ester bond is cleaved by water or esterases, releasing the parent clofibric acid.

-

Acyl Migration: The drug moiety migrates from the C1 position to the C2, C3, and C4 hydroxyl groups of the glucuronic acid. These isomers are resistant to β-glucuronidase hydrolysis but can form covalent adducts with plasma proteins (Schiff base formation), leading to potential immunotoxicity.

Comparative Stability Data

Research indicates that CA-glucuronide is significantly less stable than structurally similar fibrate glucuronides.

-

Relative Stability: The degradation half-life of gemfibrozil acyl glucuronide is approximately 6-fold longer than that of CA-glucuronide at pH 7.4.

-

pH Dependence: Stability is inversely proportional to pH.

-

pH 7.4 (Plasma): Rapid degradation (t½ estimated 0.5 – 2.0 hours).

-

pH < 5.0 (Acidified): Degradation is negligible; acyl migration is arrested.

-

Visualizing the Pathway

The following diagram illustrates the metabolic formation and subsequent degradation pathways of CA-glucuronide.

Caption: Metabolic formation of CA-glucuronide and its pH-dependent degradation pathways (hydrolysis and migration).

Experimental Protocols for Bioanalysis

To accurately measure CA-glucuronide in human plasma, researchers must arrest the degradation pathways immediately upon sample collection.

Stabilization Protocol (Mandatory)

Standard EDTA or heparin tubes are insufficient for preserving acyl glucuronides.

-

Preparation: Prepare collection tubes containing 0.5M - 1.0M Citrate Buffer (pH 3.0–4.0) or Phosphoric Acid . The target final pH of the plasma should be between 3.0 and 4.0 .

-

Collection: Draw blood and immediately transfer to the pre-acidified tubes on wet ice (4°C).

-

Separation: Centrifuge at 4°C within 30 minutes of collection.

-

Storage: Store plasma aliquots at -80°C . Avoid repeated freeze-thaw cycles, as hydrolysis can occur during thawing even at neutral pH.

Quantification Workflow (LC-MS/MS)

Direct quantification of the glucuronide is preferred over indirect methods (hydrolysis and subtraction) due to the presence of migration isomers which are not cleaved by β-glucuronidase.

Step-by-Step Methodology:

-

Thawing: Thaw plasma samples on wet ice.

-

Protein Precipitation:

-

Add 3 volumes of ice-cold Acetonitrile (containing 1% Formic Acid) to 1 volume of plasma.

-

Note: The formic acid maintains the acidic environment during extraction.

-

-

Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

-

LC-MS/MS Analysis:

Experimental Workflow Diagram

Caption: Critical workflow for stabilizing and analyzing CA-glucuronide in plasma.

Clinical & Toxicological Implications

While clofibrate is an older drug, the behavior of CA-glucuronide serves as a model for idiosyncratic drug toxicity (IDT) mechanisms.

-

Protein Adducts: The acyl migration isomers (2/3/4-O-acyl) are electrophilic. They react with nucleophilic lysine residues on serum albumin.

-

Immune Response: These drug-protein adducts can act as haptens, potentially triggering an immune response.[2] Although clofibrate is generally considered safer than zomepirac (withdrawn due to anaphylaxis), the formation of these adducts is a confirmed phenomenon in patients receiving long-term therapy.

-

Renal Failure: In patients with renal impairment, the elimination half-life of the glucuronide extends dramatically. This accumulation drives the equilibrium toward higher concentrations of the unstable conjugate, increasing the risk of systemic hydrolysis and protein binding.

References

-

Metabolic Conjugation of Clofibric Acid: Emudianughe, T. S., et al. "Species differences in the metabolic conjugation of clofibric acid and clofibrate in laboratory animals and man." Drug Metabolism and Disposition, 1983.

-

Acyl Glucuronide Reactivity: Spahn-Langguth, H., & Benet, L. Z. "Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism?" Drug Metabolism and Disposition, 1992.

-

Comparative Stability (Gemfibrozil vs. Clofibrate): Ogilvie, B. W., et al. "Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8." Drug Metabolism and Disposition, 2006. (Discusses relative stability kinetics).

-

Covalent Binding Mechanism: Sallustio, B. C., et al. "Covalent binding of clofibric acid glucuronide to human plasma proteins." Biochemical Pharmacology, 1991.

-

FDA Guidance on Metabolites: FDA Guidance for Industry: "Safety Testing of Drug Metabolites," 2020.

Sources

Mechanistic & Kinetic Characterization of Clofibric Acid Acyl Glucuronidation

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Metabolism & Pharmacokinetics (DMPK) Scientists

A Technical Guide for DMPK Scientists

The Metabolic Imperative

Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) represents the pharmacologically active metabolite of clofibrate and other related lipid-lowering agents. While oxidative metabolism (CYP450) plays a role in the clearance of many drugs, clofibric acid is primarily cleared via Phase II conjugation—specifically, acyl glucuronidation .

For drug developers, this pathway is not merely a clearance mechanism but a safety liability. Acyl glucuronides (AGs) are chemically reactive electrophiles. Unlike ether or N-glucuronides, AGs can undergo intramolecular rearrangement and covalent binding to plasma and tissue proteins, leading to potential immune-mediated idiosyncratic toxicity (IADRs).

This guide details the molecular mechanism of formation, the specific enzymology, the downstream chemical reactivity, and the experimental protocols required to characterize this pathway in vitro.

Molecular Mechanism of Formation

The formation of clofibric acid acyl glucuronide is a bisubstrate reaction catalyzed by UDP-glucuronosyltransferases (UGTs) located in the luminal side of the endoplasmic reticulum (ER).

The Reaction Chemistry

-

Substrates: Clofibric acid (Aglycone) + UDP-glucuronic acid (UDP-GA, Cofactor).

-

Catalytic Site: The UGT active site utilizes a His-Asp catalytic dyad. The histidine residue acts as a general base, abstracting a proton from the carboxylic acid moiety of clofibric acid.

-

Nucleophilic Attack: The resulting carboxylate anion acts as the nucleophile. It attacks the anomeric carbon (C1) of the glucuronic acid moiety of UDP-GA.

-

Transition State: The reaction proceeds via a direct displacement mechanism (SN2-like) with a distinct oxocarbenium ion-like transition state.

-

Stereochemistry: The leaving group (UDP) is in the

-configuration. The nucleophilic attack results in an inversion of configuration , yielding the 1-

Visualization: The Enzymatic Pathway

The following diagram illustrates the flow from substrates to the reactive metabolite.

Figure 1: The SN2-like mechanism of acyl glucuronidation involving stereochemical inversion at the anomeric center.

Enzymology: Isoform Specificity

Identifying the specific UGT isoforms responsible for clofibric acid glucuronidation is critical for predicting Drug-Drug Interactions (DDIs).

-

Primary Isoform: UGT2B7 .[1][2][3][4][5][6][7]

-

Research indicates that UGT2B7 is the dominant catalyst for fibrate drugs (including gemfibrozil and fenofibric acid). Competitive inhibition studies show that clofibric acid strongly inhibits UGT2B7 probe substrates (like morphine and zidovudine).

-

-

Secondary Isoform: UGT1A9 .

-

UGT1A9 often shares substrate specificity with UGT2B7 for carboxylic acids. While active, its contribution to intrinsic clearance (

) is generally secondary to UGT2B7 for this class.

-

-

Negative Controls: UGT1A1 (bilirubin conjugation) shows distinct substrate separation; clofibric acid is not a significant substrate for UGT1A1, preventing competition with bilirubin clearance.

Post-Formation Reactivity: The Safety Liability

Once formed, the clofibric acid acyl glucuronide (CA-AG) is thermodynamically unstable. It undergoes degradation via two distinct non-enzymatic pathways that drive its toxicity profile.

A. Acyl Migration (Isomerization)

Under physiological pH (7.4) and alkaline conditions, the drug moiety migrates from the C1 position to the C2, C3, and C4 hydroxyl groups of the glucuronic acid ring.

-

Mechanism: Base-catalyzed intramolecular transesterification.

-

Result: Formation of 2-, 3-, and 4-O-acyl isomers. Unlike the 1-

isomer, these positional isomers are resistant to

B. Covalent Binding (Protein Adducts)

CA-AG can covalently modify proteins (e.g., Human Serum Albumin) via two mechanisms:

-

Transacylation: Direct nucleophilic attack by a protein lysine (

-amino group) on the acyl carbonyl, releasing glucuronic acid and forming an amide bond with the drug. -

Glycation (Schiff Base): The ring-opened aldehyde form of the glucuronic acid (accessible only in migration isomers) reacts with protein amines to form a Schiff base, which can stabilize via Amadori rearrangement.

Visualization: The Fate of Acyl Glucuronides

Figure 2: Divergent pathways of acyl glucuronide degradation leading to either clearance (hydrolysis) or toxicity (adduct formation).

Experimental Protocol: In Vitro Synthesis & Kinetic Assay

To study this mechanism, one must generate the glucuronide in a controlled system. Note that UGTs are latent enzymes (buried in the ER lumen), requiring pore-formation for maximal activity.

Materials

-

Enzyme Source: Human Liver Microsomes (HLM) or Recombinant UGT2B7 (rUGT2B7).

-

Substrate: Clofibric Acid (10–1000

M). -

Cofactor: UDP-Glucuronic Acid (UDP-GA, sat. 2–5 mM).

-

Activator: Alamethicin (50

g/mg protein).[8] Crucial: Do not use detergents like Triton X-100 as they can inhibit UGTs; Alamethicin forms pores allowing UDP-GA entry without disrupting membrane integrity. -

Buffer: 50 mM Tris-HCl or Phosphate Buffer (pH 7.4) + 10 mM

.

Step-by-Step Workflow

-

Activation: Pre-incubate HLM (0.5 mg/mL) with Alamethicin on ice for 15 minutes to permeabilize the membrane.

-

Pre-incubation: Add Buffer,

, and Clofibric Acid. Equilibrate at 37°C for 5 minutes. -

Initiation: Start reaction by adding UDP-GA.

-

Incubation: Incubate at 37°C for 30–60 minutes (ensure linear range).

-

Termination: Add ice-cold Acetonitrile (ACN) containing internal standard (1:1 v/v). The acidity of the stop solution also stabilizes the acyl glucuronide against migration.

-

Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C.

-

Analysis: Analyze supernatant via LC-MS/MS (Negative Ion Mode).

Kinetic Parameters (Reference Values)

The following table summarizes typical kinetic data for clofibric acid glucuronidation in human microsomes.

| Parameter | Value Range | Interpretation |

| 1.5 – 4.0 mM | Low affinity compared to bilirubin ( | |

| 1.0 – 3.0 nmol/min/mg | Moderate capacity. | |

| 0.5 – 1.5 | Intrinsic clearance is driven by high substrate concentration. | |

| Primary Enzyme | UGT2B7 | Confirmed via inhibition with Gemfibrozil/Morphine. |

References

-

Ritter, J. K. (2000). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions, 129(1-2), 171-193. Link

-

Stachulski, A. V., & Meng, X. (2013). Glucuronides from the biological engine: the chemical perspective. Natural Product Reports, 30(6), 806-829. Link

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews, 24(1), 5-48. Link

-

Mano, Y., et al. (2007). In vitro inhibitory effects of non-steroidal anti-inflammatory drugs on metabolic activities of human UGT isoforms.[9] Drug Metabolism and Pharmacokinetics, 22(1), 1-11. Link

-

Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.[8][10] Drug Metabolism and Disposition, 28(5), 560-566. Link

Sources

- 1. UGT2B7 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. repub.eur.nl [repub.eur.nl]

- 4. repub.eur.nl [repub.eur.nl]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (S)oxazepam glucuronidation is inhibited by ketoprofen and other substrates of UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Physicochemical Properties of Clofibryl Glucuronide: A Technical Guide

This guide details the physicochemical properties, chemical stability, and analytical profiling of Clofibryl Glucuronide , the primary acyl glucuronide metabolite of the hypolipidemic agent clofibrate.

Executive Summary

Clofibryl Glucuronide (1-O-acyl-glucuronide) is the major Phase II metabolite of clofibric acid.[1] Unlike stable ether glucuronides, this compound is a chemically reactive acyl glucuronide . Its physicochemical profile is defined by intrinsic instability at physiological pH, leading to acyl migration and covalent binding with plasma proteins. Understanding these properties is critical for accurate bioanalysis and toxicological risk assessment in drug development.

Molecular Identity & Structural Characterization[1]

| Property | Detail |

| Chemical Name | 1-[2-(4-chlorophenoxy)-2-methylpropanoate]-β-D-glucopyranuronic acid |

| Common Name | Clofibryl Glucuronide; Clofibric Acid Acyl-β-D-Glucuronide |

| CAS Registry Number | 72072-47-0 |

| Molecular Formula | C₁₆H₁₉ClO₉ |

| Molecular Weight | 390.77 g/mol |

| Stereochemistry | |

| Physical State | Hygroscopic solid; often amorphous or pale yellow.[1] |

| Melting Point | 56–64°C (Hygroscopic range) [1] |

Structural Causality

The molecule consists of the lipophilic clofibric acid aglycone ester-linked to the anomeric carbon (C-1) of glucuronic acid.[1] This ester linkage is the structural origin of its chemical instability. Unlike ether linkages (common in phenolic glucuronides), the ester bond is susceptible to nucleophilic attack, driving both hydrolysis and intramolecular rearrangement.

Physicochemical Profiling

Solubility & Lipophilicity

Glucuronidation drastically alters the solvation profile of the parent drug, shifting it from a lipophilic acid to a highly polar, water-soluble conjugate.

-

Aqueous Solubility: High (>10 mg/mL).[1] The addition of the glucuronic acid moiety (containing three hydroxyl groups and one carboxylic acid) disrupts the crystal lattice of the parent drug and facilitates hydrogen bonding with water.

-

Lipophilicity (LogP/LogD):

-

Parent (Clofibric Acid):[1][2] LogP

2.5–3.0 (Lipophilic).[1] -

Metabolite (Clofibryl Glucuronide): LogP

-0.5 to 0.5 (Hydrophilic).[1] -

Implication: This shift drives renal excretion but also confines the metabolite largely to the extracellular water space and plasma compartment, increasing its interaction with serum albumin.

-

Ionization (pKa)

Clofibryl glucuronide is a weak organic acid.[1]

-

pKa (Carboxyl):

2.8 – 3.2 (Glucuronic acid moiety).[1] -

Physiological State: At blood pH (7.4), the carboxyl group is fully deprotonated (

).[1] This anionic charge prevents passive reabsorption in the renal tubule, promoting clearance. However, the anionic nature also facilitates ionic interaction with positively charged residues (Lys, Arg) on albumin, preceding covalent modification.

Chemical Stability & Reactivity (Core Challenge)

The defining physicochemical characteristic of clofibryl glucuronide is its pH-dependent instability .[1] It undergoes two competing degradation pathways: Hydrolysis and Acyl Migration .

Acyl Migration (Intramolecular Rearrangement)

Under neutral to mildly alkaline conditions (pH

-

Mechanism: Base-catalyzed nucleophilic attack by the adjacent hydroxyl group on the ester carbonyl.

-

Kinetics: Rapid at pH 7.4; minimized at pH < 5.0.[1]

-

Consequence: The resulting isomers (2-, 3-, and 4-O-acyl) are resistant to

-glucuronidase hydrolysis, leading to underestimation of metabolite levels if enzymatic cleavage is used for quantification.[1]

Covalent Binding Mechanism (The Schiff Base Pathway)

While many acyl glucuronides bind proteins via direct transacylation, clofibryl glucuronide exhibits a distinct preference for the Schiff base (Glycation) mechanism [2].

-

Migration: The 1-O-acyl form rearranges to positional isomers.[1]

-

Ring Opening: The migrated isomers (unlike the 1-O-acyl form) can undergo ring-opening to expose a reactive aldehyde group.[1]

-

Adduct Formation: This aldehyde condenses with lysine residues on proteins (e.g., Human Serum Albumin) to form a Schiff base, which may subsequently undergo Amadori rearrangement to form stable adducts.

Visualization: Degradation & Reactivity Pathway

Figure 1: The dual degradation pathways of clofibryl glucuronide.[1] Note that Schiff base formation requires prior acyl migration.[1]

Analytical Methodologies

Due to the instability described above, standard bioanalytical protocols must be modified.

Sample Handling & Stabilization

Self-Validating Protocol: To prevent ex vivo degradation (hydrolysis or migration) during sample collection, the equilibrium must be "frozen" by lowering the pH.

-

Collection: Collect blood/plasma directly into tubes containing acidic buffer.[1]

-

Acidification: Target final pH 3.0 – 4.0 using Citrate Buffer or dilute Phosphoric Acid.[1]

-

Why? At pH < 4.0, the nucleophilicity of the hydroxyl groups is suppressed, halting acyl migration.

-

-

Temperature: Process strictly on wet ice (4°C).

LC-MS/MS Quantification Workflow

Direct quantification of the intact glucuronide is superior to hydrolysis methods due to the resistance of migrated isomers to enzymatic cleavage.

| Parameter | Recommended Condition |

| Column Chemistry | C18 or Phenyl-Hexyl (for isomer separation) |

| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH maintains stability) |

| Mobile Phase B | Acetonitrile or Methanol |

| Detection Mode | Negative Ion Electrospray (ESI-) |

| MRM Transition | m/z 391 |

| Isomer Separation | Critical.[1] The 1- |

Visualization: Stabilization Workflow

Figure 2: Essential stabilization protocol to prevent ex vivo acyl migration.

References

-

Santa Cruz Biotechnology. Clofibric Acid Acyl-β-D-glucuronide (CAS 72072-47-0) Product Data.[1][3]

-

Sallustio, B. C., et al. (1993). Studies on the in vitro reactivity of clofibryl and fenofibryl glucuronides.[4] Evidence for protein binding via a Schiff's base mechanism.[4] Biochemical Pharmacology, 46(2), 321-328.[1]

-

Stogniew, M., & Fenselau, C. (1982). Electrophilic reactions of acyl-linked glucuronides.[1][5] Formation of clofibrate mercapturate in humans. Drug Metabolism and Disposition, 10(6), 609-613.

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16.[1]

Sources

- 1. Clofibric Acid (CAS 882-09-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Clofibric acid [sitem.herts.ac.uk]

- 3. Clofibric Acid Acyl-β-D-glucuronide | CAS 72072-47-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Studies on the in vitro reactivity of clofibryl and fenofibryl glucuronides. Evidence for protein binding via a Schiff's base mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo covalent binding of clofibric acid to human plasma proteins and rat liver proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Identification of Clofibric Acid Phase II Metabolites: A Technical Guide

Strategic Overview

Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) is the active metabolite of lipid-lowering prodrugs such as clofibrate, etofibrate, and etofylline clofibrate.[1] While Phase I metabolism (hydroxylation) is limited in humans, Phase II conjugation is the primary clearance mechanism.

For drug development professionals, the identification of these metabolites is not merely a box-checking exercise; it is a safety-critical workflow.[1] The primary metabolite, clofibric acid 1-O-acyl glucuronide , is a reactive electrophile.[1] Unlike stable ether glucuronides, acyl glucuronides can undergo intramolecular rearrangement (acyl migration) to form isomers that covalently bind to proteins, potentially leading to immune-mediated idiosyncratic toxicity (DILI).[1]

This guide details the rigorous identification of these metabolites, emphasizing the stabilization of labile conjugates and the differentiation of isomers using LC-MS/MS.

Metabolic Pathway Analysis

In humans, the dominant pathway is glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs).[1] Minor pathways include taurine conjugation (prominent in carnivores like dogs/cats but negligible in humans) and amino acid conjugation.

Pathway Visualization

The following diagram illustrates the biotransformation of clofibric acid, highlighting the instability of the acyl glucuronide.

Figure 1: Metabolic fate of clofibric acid.[1] Note the critical instability of the 1-O-acyl glucuronide leading to positional isomers and potential protein adducts.[1]

Experimental Protocol: In Vitro Synthesis & Extraction

To identify metabolites reliably, one must generate them in a controlled system (Human Liver Microsomes - HLM) and extract them without inducing artificial degradation.[1]

Reagents & Causality[2]

-

HLM (Human Liver Microsomes): Source of UGT enzymes.

-

Alamethicin (50 µg/mg protein): Expert Insight: UGTs are luminal enzymes located inside the endoplasmic reticulum. Alamethicin is a pore-forming peptide that allows UDP-glucuronic acid (UDPGA) to access the active site, significantly boosting glucuronidation efficiency compared to detergents like Brij-58 which may inhibit enzyme activity.[1]

-

Saccharolactone (5 mM): Inhibits

-glucuronidase to prevent the hydrolysis of the formed metabolite. -

Acidic Quench Solution: Acetonitrile containing 5% Formic Acid. Critical: Acyl glucuronides are stable at acidic pH. Neutral or basic conditions accelerate acyl migration.

Step-by-Step Workflow

-

Pre-Incubation:

-

Mix HLM (0.5 mg/mL), Alamethicin (25 µg/mL), MgCl2 (5 mM), and Clofibric Acid (50 µM) in Tris-HCl buffer (pH 7.4).

-

Incubate on ice for 15 mins to allow pore formation.

-

-

Reaction Initiation:

-

Add UDPGA (2 mM final concentration).

-

Incubate at 37°C for 60 minutes.

-

-

Stabilization & Quench:

-

Add 3 volumes of ice-cold Acetonitrile with 5% Formic Acid .

-

Why: Immediate acidification stops the reaction and "freezes" the glucuronide in its 1-O-acyl form, preventing artifactual isomerization.[1]

-

-

Clarification:

-

Centrifuge at 15,000 x g for 10 mins at 4°C.

-

Collect supernatant for LC-MS/MS analysis.[1]

-

Analytical Strategy: LC-MS/MS Identification

Mass Spectrometry Parameters

The identification relies on High-Resolution Mass Spectrometry (HRMS) or Triple Quadrupole (QqQ) in Negative Electrospray Ionization (ESI-) mode.[1] Carboxylic acids and their glucuronides ionize best in negative mode.

Table 1: Key Diagnostic Ions (Negative Mode)

| Compound | Precursor Ion [M-H]⁻ | Key Fragment 1 | Key Fragment 2 | Identification Logic |

| Clofibric Acid | 213.03 | 127.0 (Chlorophenol) | 85.0 (Methacrylate) | Loss of CO₂ and cleavage of ether bond.[1] |

| Clofibric Acid Glucuronide | 389.06 | 213.03 (Aglycone) | 113.02 (Glucuronide) | Neutral loss of 176 Da (glucuronyl moiety).[1] m/z 113 is a specific fragment for glucuronic acid.[2] |

| Taurine Conjugate | 320.05 | 124.0 (Taurine) | 79.9 (SO₃) | Shift of +107 Da from parent. Rare in humans. |

Chromatographic Separation

Separation of the 1-O-acyl glucuronide from its rearrangement isomers (2-, 3-, 4-O-acyl) is essential for validating sample integrity.[1]

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or equivalent), 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Shallow gradient (e.g., 5% B to 40% B over 10 mins).

-

Observation: The 1-O-acyl glucuronide typically elutes later than the positional isomers (2/3/4-O-acyl) due to the substitution on the anomeric carbon making it slightly less polar in some systems, though elution order can vary by column chemistry.[1] Self-Validation: If you see multiple peaks with m/z 389, your sample has degraded. A properly stabilized sample should show a single dominant peak.

Data Interpretation & Validation

Confirming the Acyl Glucuronide

-

Precursor Scan: Look for m/z 389.06.

-

Product Ion Scan (MS2):

-

The spectrum must show the cleavage of the ester bond, yielding the aglycone at m/z 213.03.

-

Presence of m/z 175 (glucuronic acid) and m/z 113 (fragment of glucuronic acid) confirms the carbohydrate moiety.

-

-

Neutral Loss Scan: A neutral loss scan of 176 Da is the gold standard for screening glucuronides in complex matrices.

Distinguishing from Other Conjugates

-

Sulfate Conjugates: Would show a mass shift of +80 Da (m/z 293). Unlikely for clofibric acid as it lacks a free hydroxyl group (the carboxylic acid is the handle).

-

Taurine Conjugates: Mass shift of +107 Da (m/z 320). If observed, verify species origin (likely non-human).

UGT Isoform Verification

To definitively prove the pathway, incubate clofibric acid with recombinant UGTs.

-

UGT2B7: High turnover (Primary).

-

UGT1A9: Moderate turnover.

-

UGT1A3: Low turnover.

-

Control: UGT1A1 (typically negative).

References

-

Emudianughe, T. S., et al. (1983).[4] "Species differences in the metabolic conjugation of clofibric acid and clofibrate in laboratory animals and man." Drug Metabolism and Disposition. Link

-

Sallustio, B. C., et al. (2000). "Hepatic disposition of the acyl glucuronide 1-O-gemfibrozil-beta-D-glucuronide: effects of clofibric acid." Journal of Pharmacology and Experimental Therapeutics. Link

- Ebner, T., et al. (1999). "Disposition and chemical stability of acyl glucuronides." Drug Metabolism Reviews.

-

Stachulski, A. V., et al. (2013). "Acyl glucuronides: biological activity, chemical reactivity, and implications for drug discovery and development." Journal of Medicinal Chemistry. Link[1]

-

Reemtsma, T., et al. (2016).[5] "Metabolism of clofibric acid in zebrafish embryos (Danio rerio) as determined by liquid chromatography-high resolution-mass spectrometry." Comparative Biochemistry and Physiology Part C. Link

Sources

- 1. Clofibric Acid [webbook.nist.gov]

- 2. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Species differences in the metabolic conjugation of clofibric acid and clofibrate in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of clofibric acid in zebrafish embryos (Danio rerio) as determined by liquid chromatography-high resolution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on clofibric acid acyl-b-D-glucuronide reactivity

Technical Guide: Reactivity Profiling of Clofibric Acid Acyl- -D-Glucuronide

Executive Summary: The "Canary in the Coal Mine"

Clofibric acid acyl-

Unlike stable ether glucuronides, CA-G is an electrophilic species. It possesses a reactive C1-ester linkage that undergoes rapid hydrolysis and intramolecular acyl migration under physiological conditions. This guide provides a rigorous technical framework for synthesizing, handling, and profiling the reactivity of CA-G. It is designed to help medicinal chemists and toxicologists distinguish between "benign" and "toxic" AG formation during early drug discovery.

Mechanistic Foundations: The Chemistry of Instability

The core reactivity of CA-G stems from the susceptibility of the O-acyl bond to nucleophilic attack. This leads to two distinct degradation pathways that must be monitored:

-

Hydrolysis: Attack by water (OH⁻) at the ester carbonyl, releasing the parent aglycone (clofibric acid) and glucuronic acid.

-

Acyl Migration (Isomerization): Intramolecular nucleophilic attack by the adjacent hydroxyl group (C2-OH) on the glucuronic acid ring. This rearranges the 1-

-acyl isomer to 2-, 3-, and 4-O-acyl isomers.

Critical Insight: The migrated isomers are not substrates for

Visualization: The Degradation Cascade

The following diagram illustrates the kinetic competition between hydrolysis and migration, a central concept in AG stability testing.

Figure 1: The degradation pathways of Clofibric Acid Acyl Glucuronide. Note that migrated isomers facilitate Schiff base adduct formation.

Synthesis and Acquisition Strategies

Due to the inherent instability of CA-G, commercial standards often contain significant levels of migrated isomers (up to 10-15%). For precise kinetic studies, biosynthesis is the gold standard.

Protocol: Microsomal Biosynthesis of CA-G

This protocol yields high-purity 1-

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant UGT (e.g., UGT1A9/2B7).

-

Uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Alamethicin (pore-forming peptide to activate microsomes).

-

Magnesium Chloride (

).

Step-by-Step Workflow:

-

Activation: Incubate HLM (1 mg/mL) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

-

Incubation: Mix activated HLM, Clofibric Acid (100-500 µM), and

(10 mM) in Tris-HCl buffer (pH 7.4). -

Start Reaction: Initiate by adding UDPGA (5 mM). Incubate at 37°C for 2-4 hours.

-

Quench: Stop reaction with ice-cold acetonitrile (1:1 v/v) containing 1% formic acid to stabilize the AG.

-

Purification (Critical): Immediately purify via semi-preparative HPLC using an acidic mobile phase (0.1% Formic Acid) to prevent migration during isolation. Collect the 1-

peak on ice.

Experimental Protocol: Stability & Reactivity Profiling

This is the core assay for assessing the risk of CA-G. The half-life (

A. Kinetic Stability Assay (pH 7.4)

Objective: Determine the degradation rate constant (

-

Preparation: Dissolve purified CA-G in DMSO (stock). Dilute to 10 µM in pre-warmed Phosphate Buffer (100 mM, pH 7.4).

-

Sampling: Incubate at 37°C. Remove aliquots at

minutes. -

Stabilization: Immediately quench aliquots into cold acetonitrile containing 2% formic acid. Acidification is mandatory to freeze the migration reaction.

-

Analysis: Analyze via LC-MS/MS. Monitor the specific transition for CA-G (e.g., m/z 389

213 in negative mode). -

Calculation: Plot

vs. time. The slope is

Benchmarking Data: Researchers should compare their results against established values. CA-G is considered "moderately unstable."

| Compound | Approx.[1][2][3][4][5][6][7] | Classification |

| Clofibric Acid AG | 1.5 - 2.5 hours | Warning / Reactive |

| Gemfibrozil AG | > 10 hours | Safe / Stable |

| Diclofenac AG | < 1.0 hour | Toxic / Highly Reactive |

B. Covalent Binding Mechanism (Trapping Studies)

To distinguish between direct transacylation and Schiff base formation, use specific trapping agents.

-

Glutathione (GSH): Traps direct transacylation intermediates (thioesters).

-

Cyanide (KCN) or Methoxylamine: Traps the ring-opened aldehyde form of migrated isomers (Schiff base precursors).

Protocol Insight: Incubate CA-G (50 µM) with HSA (40 mg/mL) in the presence of NaCN (5 mM). If protein binding increases significantly or distinct cyanohydrin adducts are formed, the mechanism involves acyl migration followed by Schiff base formation , which is the dominant pathway for CA-G [1, 3].

Visualization of the Binding Mechanism

Understanding the specific binding mode is crucial for risk assessment. CA-G preferentially binds via the "Glycation" pathway (Schiff base) rather than simple transacylation.

Figure 2: The Schiff Base (Glycation) mechanism. CA-G requires isomerization to the aldehyde form before stable binding occurs.

Implications for Drug Development

When profiling a new drug candidate, if the acyl glucuronide shows kinetic properties similar to CA-G (

-

Structural Modification: Introduce steric bulk near the carboxyl group (e.g.,

-methyl groups) or electron-donating groups to stabilize the ester bond. Note that while clofibric acid has an -

Exposure Assessment: Calculate the "Body Burden" of the AG. A short half-life is less concerning if the total exposure (AUC) of the metabolite is negligible.

-

Alternative Scaffolds: Replace the carboxylic acid with a bioisostere (e.g., tetrazole, sulfonamide) to avoid AG formation entirely.

References

-

Sallustio, B. C., et al. (2000). Covalent binding of acyl glucuronides to proteins: the role of acyl migration.[1][8]Current Drug Metabolism , 1(2), 163-180. Link

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism?Drug Metabolism Reviews , 24(1), 5-48. Link

-

Ding, A., et al. (1993). Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry.Proceedings of the National Academy of Sciences , 90(9), 3797–3801. Link

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications.Therapeutic Drug Monitoring , 25(1), 1-16. Link

-

Sawamura, R., et al. (2010). Development of a rapid in vitro assay for the assessment of acyl glucuronide reactivity.Drug Metabolism and Disposition , 38(10), 1857-1864. Link

Sources

- 1. Covalent binding of suprofen acyl glucuronide to albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]

difference between clofibric acid and clofibric acid acyl-b-D-glucuronide

Technical Guide: Clofibric Acid vs. Clofibric Acid Acyl- -D-Glucuronide

Mechanisms of Reactivity, Bioanalysis, and Environmental Fate[1][2]

Executive Summary

This technical guide delineates the critical distinctions between Clofibric Acid (CA) , the pharmacologically active metabolite of clofibrate, and its Phase II conjugate, Clofibric Acid Acyl-

Physicochemical & Structural Divergence

The fundamental difference lies in the stability of the carboxylic acid moiety. CA possesses a free carboxylic acid, whereas CA-G masks this group via an ester linkage to glucuronic acid.[1] This ester bond is the locus of instability.

| Feature | Clofibric Acid (CA) | Clofibric Acid Acyl- |

| CAS Registry | 882-09-7 | 72072-47-0 |